molecular formula C5H5F2N3 B7963278 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine

Cat. No.: B7963278
M. Wt: 145.11 g/mol
InChI Key: GLYSUNHNNREJTL-BJMVGYQFSA-N
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Description

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is a heterocyclic compound with the molecular formula C₅H₅F₂N₃ It is characterized by the presence of two fluorine atoms and a hydrazono group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine typically involves the reaction of 4,6-difluoropyridine with hydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine oxides, while reduction can produce amino derivatives .

Scientific Research Applications

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-hydrazono-2,3-dihydropyridine involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-2-hydrazono-2,3-dihydropyridine is unique due to the presence of both fluorine atoms and a hydrazono group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(E)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYSUNHNNREJTL-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=NC1=NN)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C(=CC(=N/C1=N/N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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